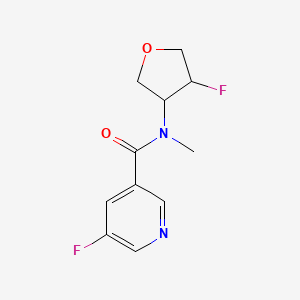

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTKNXPKSJJUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate fluorinated groups and a pyridine structure. The synthetic route typically includes:

- Formation of the Pyridine Core : Starting with 3-carboxylic acid derivatives.

- Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.

- Oxolane Modification : Attaching the 4-fluorooxolan group to improve solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorinated groups enhances its binding affinity to various receptors, which may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptors related to neurotransmission or cell signaling, impacting physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies show that compounds with similar structures have potent inhibition against various cancer cell lines, including leukemia cells. For instance, related compounds have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells .

- Antiviral Properties : Some analogs have demonstrated activity against viral infections by disrupting viral replication mechanisms.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study evaluated the effects of a structurally similar compound on L1210 mouse leukemia cells, reporting significant growth inhibition and highlighting the importance of fluorination in enhancing activity .

- Case Study 2 : Another investigation focused on the neuroprotective effects of related pyridine derivatives, showing promise in models of neurodegenerative diseases.

Data Table

Here is a summary table comparing the biological activities and properties of this compound with related compounds:

| Compound Name | IC50 (µM) | Anticancer Activity | Antiviral Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | TBD | High | Moderate | Potential |

| Related Compound A | <0.01 | High | Low | Not Evaluated |

| Related Compound B | <0.05 | Moderate | High | Confirmed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

- Pyridine-3-carboxamide backbone : Common in kinase inhibitors and enzyme modulators.

- Fluorine substitutions : At the pyridine C5 and oxolane C4 positions, influencing lipophilicity and electronic effects.

Table 1: Structural Comparison with Analogs

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s dual fluorine substitutions likely increase logP compared to non-fluorinated analogs (e.g., 923216-66-4) but reduce it compared to chlorinated derivatives like F13714 .

- Solubility : The oxolane ring may improve aqueous solubility relative to aromatic heterocycles (e.g., imidazopyrimidine in 923113-15-9) due to reduced planarity .

- Metabolic Stability : Fluorine atoms at both pyridine and oxolane positions may slow oxidative metabolism, contrasting with compounds lacking fluorine (e.g., 923216-66-4) .

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 5-fluoropyridine-3-carboxylic acid with 4-fluorooxolan-3-amine derivatives using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF .

- N-Methylation : Introducing the methyl group via reductive amination or alkylation under controlled pH and temperature to avoid over-alkylation .

- Optimization : Solvent polarity, temperature (often 0–60°C), and catalyst selection (e.g., DMAP) influence yield. Monitor via TLC or HPLC to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine integration at δ ~4.5–5.5 ppm for oxolane fluorines) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~297.3 g/mol) and detects isotopic patterns from fluorine atoms .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays). Use UV detection at 254 nm for pyridine absorption .

Q. What physicochemical properties (e.g., solubility, stability) are essential for experimental design?

Methodological Answer:

- Solubility : Test in DMSO (primary stock) and dilute in aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine substituents enhance metabolic stability but may increase hydrophobicity .

- LogP : Estimate via shake-flask method (predicted ~2.1) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied oxolane substituents (e.g., 3- vs. 4-fluorooxolane) to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Replace the pyridine ring with isosteres (e.g., pyrazine) to evaluate potency shifts in enzyme assays (e.g., kinase inhibition) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors, correlating with IC50 values from dose-response curves .

Q. What computational strategies are effective in predicting metabolic pathways or toxicity?

Methodological Answer:

- Metabolism Prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., oxidative N-demethylation). Validate with microsomal stability assays (rat/human liver microsomes) .

- Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., mutagenic potential of fluorooxolane). Cross-reference with Ames test data .

- Quantum Mechanics (QM) : Calculate Fukui indices to predict electrophilic/nucleophilic regions prone to reactive metabolite formation .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCR targets) .

- Data Normalization : Use Z’-factor analysis to assess assay robustness. Exclude outliers with >20% coefficient of variation in replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.